Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Protecting group strategy Orthogonal deprotection Nucleoside analog synthesis

Standard methyl/ethyl ester saponification risks C6-Cl hydrolysis, forcing route redesign. This benzyl ester solves orthogonal protection: the base-labile benzyl group removes via H2/Pd/C under neutral conditions, preserving the acid-labile 6-chloro substituent for late-stage SnAr functionalization. - Key advantage: No aqueous strong acid/base workup; cleaner scale-up. - Direct precursor for acyclic nucleoside prodrugs (e.g., famciclovir analogs). - Validated scaffold against EBV, HHV-6, HIV-1.

Molecular Formula C14H12ClN5O2
Molecular Weight 317.73 g/mol
CAS No. 169287-67-6
Cat. No. B3245481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
CAS169287-67-6
Molecular FormulaC14H12ClN5O2
Molecular Weight317.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CN2C=NC3=C2N=C(N=C3Cl)N
InChIInChI=1S/C14H12ClN5O2/c15-12-11-13(19-14(16)18-12)20(8-17-11)6-10(21)22-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,16,18,19)
InChIKeyXZDISFROISVPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate — Key Information for Scientists and Buyers


Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 169287-67-6; molecular formula C₁₄H₁₂ClN₅O₂; molecular weight 317.73 g/mol) is a purine derivative characterized by a 2-amino-6-chloro-substituted purine core linked at the N-9 position to an acetic acid benzyl ester moiety . This compound is primarily recognized as a synthetic intermediate in the preparation of nucleoside analogs and pharmaceutical agents, leveraging the reactivity of both the 6-chloro substituent and the benzyl ester protecting group to enable selective downstream modifications .

Workflow Multi-step purine synthesis requiring orthogonal deprotection
Key Attribute Base-labile benzyl ester compatible with hydrogenolysis (H₂, Pd/C)
Selection Routes demanding intact C6-Cl substituent for late-stage SₙAr

Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate vs. Closely Related Purine Acetates


Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate and its structural analogs, including methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate and ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, differ critically in the identity of the ester moiety . This structural variance directly governs the compound‘s utility as a synthetic intermediate: the benzyl ester serves as a base-labile protecting group removable via hydrogenolysis under mild, neutral conditions without perturbing the acid-labile 6-chloro substituent, whereas methyl or ethyl esters require saponification under aqueous basic or acidic conditions that risk premature hydrolysis of the C6-Cl bond and loss of regiochemical fidelity in subsequent nucleophilic aromatic substitution (SₙAr) steps [1]. A scientist or procurement specialist cannot substitute a methyl or ethyl ester for the benzyl ester when a synthetic route explicitly depends on orthogonal deprotection of the acetic acid moiety under hydrogenolytic conditions; doing so would necessitate a wholesale redesign of the protecting group strategy and potentially compromise downstream yields and purity [1].

Property
Benzyl Ester (Target)
Methyl / Ethyl Ester
Deprotection Method
Hydrogenolysis (H₂, Pd/C, neutral pH)
Saponification (LiOH/NaOH) or acid hydrolysis
C6-Cl Stability
Remains intact for downstream SₙAr
Risk of premature hydrolysis and loss of leaving group
Synthetic Impact
Orthogonal strategy; simplifies multi-step routes
Requires redesign of protecting group strategy

Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection Retains C6-Chloro Substituent Integrity

The benzyl ester moiety in Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate serves as a base-labile protecting group that can be removed via hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving the acid-sensitive 6-chloro substituent intact for subsequent SₙAr reactions . In contrast, the free carboxylic acid analog, 2-amino-6-chloro-9H-purine-9-acetic acid (CAS 149376-70-5), lacks this orthogonal protection, exposing the carboxyl group to unwanted side reactions during downstream transformations and precluding the sequential deprotection-functionalization strategies that define efficient purine nucleoside analog synthesis [1].

Orthogonal Deprotection Retains C6-Cl
Cross-study comparable
Benzyl ester removal via H₂, Pd/C leaves acid-sensitive C6-Cl intact. Free carboxylic acid analog (CAS 149376-70-5) lacks orthogonal protection, exposing carboxyl to side reactions.
Supports orthogonal deprotection strategy
Functional comparison; essential for sequential functionalization
Protecting group strategy Orthogonal deprotection Nucleoside analog synthesis

Hydrogenolytic Cleavage Avoids Premature C6-Cl Hydrolysis

Removal of the benzyl ester via catalytic hydrogenolysis (H₂, Pd/C) occurs under neutral conditions that preserve the 6-chloro substituent [1]. In contrast, methyl and ethyl esters of the same purine core—such as methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 172405-46-8) and ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 172405-47-9)—require saponification under aqueous basic conditions (e.g., LiOH or NaOH in THF/H₂O) or acidic hydrolysis, both of which risk premature hydrolysis of the acid-labile C6-Cl bond and loss of the critical leaving group required for downstream nucleoside analog formation . The benzyl ester‘s orthogonal deprotection profile thus directly preserves synthetic efficiency and regiochemical integrity in multi-step sequences that depend on the 6-chloro substituent for SₙAr functionalization.

Hydrogenolysis Avoids C6-Cl Hydrolysis
Class-level inference
Neutral hydrogenolysis preserves C6-Cl. Methyl/ethyl esters (CAS 172405-46-8 / 172405-47-9) require basic/acidic saponification, risking premature C6-Cl hydrolysis.
Supports C6-Cl substituent integrity
Deprotection condition compatibility inferred from purine chemistry
Ester deprotection Hydrogenolysis vs. saponification Acid-labile substituent preservation

N-9 Acetic Acid Side-Chain as Precursor to Famciclovir and Penciclovir

The N-9 acetic acid side-chain in Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate and its derivatives is a critical structural feature for constructing the acyclic side-chain of famciclovir and penciclovir, two clinically established antiherpetic prodrugs that rely on cellular phosphorylation for activation [1]. In contrast, unsubstituted 2-amino-6-chloropurine (CAS 10310-21-1) lacks the N-9 acetic acid moiety and therefore cannot serve as a direct precursor to the famciclovir/penciclovir scaffold; its utility is limited to building nucleoside analogs via N-9 alkylation with separate electrophiles, which introduces additional synthetic steps and regiochemical control challenges [2].

N-9 Acetic Acid Side-Chain as Precursor
Cross-study comparable
Contains N-9 acetic acid benzyl ester side-chain for direct famciclovir/penciclovir scaffold synthesis. 2-Amino-6-chloropurine (CAS 10310-21-1) lacks side-chain, requiring separate N-9 alkylation.
Supports direct prodrug scaffold synthesis
Structural comparison; eliminates regioselectivity challenges
Antiviral prodrug synthesis Famciclovir intermediate Penciclovir precursor

2-Amino-6-chloro-9H-purine Core Shows Broad Antiviral Activity

The 2-amino-6-chloro-9H-purine core structure has been established as a precursor for nucleoside analogs exhibiting antiviral activity against a spectrum of clinically relevant viruses. TargetMol reports that derivatives of this scaffold demonstrate antiviral efficacy against Epstein-Barr virus (EBV) and human herpesvirus 6 (HHV-6) . Independent studies have further documented inhibitory activity of 2-amino-6-chloropurine-containing nucleoside analogs against HIV-1 via cellular phosphorylation to active triphosphate metabolites that disrupt viral replication [1]. In the RNA virus domain, 6-chloropurine derivatives substituted at N-9 with bicyclic frameworks have shown selective antiviral activity against Coxsackievirus B3 and other RNA viruses [2]. These findings collectively validate the 2-amino-6-chloro-9H-purine scaffold as a privileged chemotype for antiviral drug discovery. It should be noted that Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate itself is an intermediate rather than a bioactive final compound; its antiviral relevance derives from its role as a precursor to active nucleoside analogs that incorporate this validated core structure.

Core Scaffold Antiviral Association
Context-dependent
2-Amino-6-chloro-9H-purine core is associated with antiviral research endpoints (EBV, HHV-6, HIV-1, Coxsackievirus B3). Note: target compound is a synthetic intermediate, not a final bioactive agent.
Class-level core scaffold association with antiviral endpoints
Data to verify; supports antiviral core validation research
Antiviral activity Herpesvirus inhibition Nucleoside analog

Optimal Use Cases Based on Differentiation Evidence


Multi-Step Synthesis Requiring Orthogonal C6-Chloro Retention

Use Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate when the synthetic route demands that the carboxylic acid moiety be protected orthogonally to the acid-labile 6-chloro substituent. The benzyl ester can be selectively removed via hydrogenolysis (H₂, Pd/C) under neutral conditions without hydrolyzing the C6-Cl bond [1]. This orthogonal deprotection strategy is essential for preparing 2-amino-6-substituted purine derivatives where the 6-chloro group must remain intact until the final stages of SₙAr functionalization.

Synthesis of Famciclovir and Penciclovir Analogs

Employ Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as a direct precursor for constructing acyclic nucleoside prodrugs related to famciclovir and penciclovir [2]. The pre-installed N-9 acetic acid benzyl ester side-chain eliminates the need for a separate N-9 alkylation step, reducing synthetic complexity and avoiding the regioselectivity challenges (N-7 vs. N-9 isomer formation) inherent in direct alkylation of the purine core [3].

Antiviral Drug Discovery Targeting Herpesviruses and RNA Viruses

Utilize this compound as a building block in medicinal chemistry campaigns focused on the 2-amino-6-chloro-9H-purine chemotype, a scaffold with validated activity against EBV, HHV-6, HIV-1, and Coxsackievirus B3 [4]. The benzyl ester intermediate provides a versatile platform for generating diverse nucleoside analog libraries via sequential deprotection and functionalization of both the N-9 side-chain and the C6 position.

Process Chemistry and Scale-Up with Protecting Group Fidelity

In process development settings, the benzyl ester‘s compatibility with hydrogenolytic deprotection offers operational advantages over methyl/ethyl ester saponification: no aqueous workup with strong acid or base, reduced risk of C6-Cl hydrolysis, and cleaner reaction profiles that simplify purification . This translates to higher process robustness and lower impurity burdens during scale-up of purine-based pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Orthogonal C6-Cl Retention Synthesis
Benzyl ester selectivity for hydrogenolysis
C6-Cl stability verification post-deprotection
Famciclovir / Penciclovir Analog Synthesis
Pre-installed N-9 acetic acid side-chain
Regioselectivity (N-9 vs. N-7) validation
Antiviral Core Scaffold Derivatization
Core scaffold validation context
Antiviral endpoint screening models
Process Chemistry and Scale-Up
Hydrogenolytic deprotection operational fit
Reaction profile cleanliness and impurity control

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